molecular formula C9H8ClN3O3 B13103385 Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B13103385
M. Wt: 241.63 g/mol
InChI Key: CUJBYAJHJNMBJS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization process, while green chemistry approaches aim to minimize the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its chloro and hydroxyl groups provide versatile sites for further chemical modifications, enhancing its potential as a lead compound in drug discovery .

Properties

IUPAC Name

ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJBYAJHJNMBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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